1-Bromo-2-(2,2-difluoro-ethoxy)-3-fluoro-5-nitro-benzene 1-Bromo-2-(2,2-difluoro-ethoxy)-3-fluoro-5-nitro-benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13692601
InChI: InChI=1S/C8H5BrF3NO3/c9-5-1-4(13(14)15)2-6(10)8(5)16-3-7(11)12/h1-2,7H,3H2
SMILES: C1=C(C=C(C(=C1F)OCC(F)F)Br)[N+](=O)[O-]
Molecular Formula: C8H5BrF3NO3
Molecular Weight: 300.03 g/mol

1-Bromo-2-(2,2-difluoro-ethoxy)-3-fluoro-5-nitro-benzene

CAS No.:

Cat. No.: VC13692601

Molecular Formula: C8H5BrF3NO3

Molecular Weight: 300.03 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-(2,2-difluoro-ethoxy)-3-fluoro-5-nitro-benzene -

Specification

Molecular Formula C8H5BrF3NO3
Molecular Weight 300.03 g/mol
IUPAC Name 1-bromo-2-(2,2-difluoroethoxy)-3-fluoro-5-nitrobenzene
Standard InChI InChI=1S/C8H5BrF3NO3/c9-5-1-4(13(14)15)2-6(10)8(5)16-3-7(11)12/h1-2,7H,3H2
Standard InChI Key UOZWMQCBSOCATF-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1F)OCC(F)F)Br)[N+](=O)[O-]
Canonical SMILES C1=C(C=C(C(=C1F)OCC(F)F)Br)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Structural Features and Electronic Effects

The benzene ring’s substitution pattern creates significant electronic heterogeneity:

  • Nitro group (-NO₂): A strong electron-withdrawing group that directs electrophilic substitution to meta positions and stabilizes negative charges .

  • Bromine (Br): Moderately deactivating due to its inductive electron-withdrawing effect.

  • Fluorine atoms: The 2,2-difluoroethoxy group (-OCH₂CF₂) and para-fluorine atom introduce steric bulk and further electron withdrawal, influencing reactivity and intermolecular interactions .

Physicochemical Properties

Physical State and Stability

Data from analogous compounds suggest:

  • Appearance: Likely a liquid or low-melting solid at room temperature, similar to 1-bromo-2,3-difluoro-5-nitrobenzene (liquid, density: 1.891 g/cm³) .

  • Thermal Stability: Nitro groups typically confer thermal instability, with decomposition risks above 200°C .

Table 1: Estimated Physicochemical Properties

PropertyValue (Estimated)Basis for Estimation
Molecular Weight~319.99 g/molSum of atomic masses
Boiling Point250–300°CComparison to and
Density1.8–2.0 g/cm³Similar halogenated aromatics
SolubilityLow in waterHigh halogen content

Synthesis Pathways

Halogenation and Functionalization

The synthesis likely involves sequential aromatic substitution reactions:

  • Nitration: Introduction of the nitro group to a bromo-fluorobenzene precursor under mixed acid conditions (H₂SO₄/HNO₃) .

  • Etherification: Reaction of a bromo-fluoro-nitrobenzene intermediate with 2,2-difluoroethanol in the presence of a base (e.g., K₂CO₃) to form the difluoroethoxy group .

A patent (CN112939818A) details analogous steps for attaching 2,2-difluoroethoxy groups to nitroaromatics, involving:

  • Diazotization of aminobenzene derivatives.

  • Nucleophilic substitution with difluoroethanol at 0–25°C .

Challenges in Synthesis

  • Regioselectivity: Ensuring correct positioning of substituents requires careful control of reaction conditions (temperature, catalysts) .

  • Purification: Separation from polyhalogenated byproducts may necessitate column chromatography or recrystallization .

PrecautionImplementation Example
Personal Protective EquipmentGloves (nitrile), fume hood use
First AidImmediate rinsing for eye/skin contact
StorageCool, dry place away from oxidizers

Recent Advancements and Research Gaps

Innovations in Synthesis

The CN112939818A patent (2019) demonstrates scalable methods for attaching difluoroethoxy groups to nitroaromatics, though adaptation to this specific compound remains unexplored .

Unresolved Questions

  • Biological Activity: No direct studies on cytotoxicity or therapeutic potential.

  • Environmental Fate: Persistence and degradation pathways of polyhalogenated nitroaromatics require investigation.

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